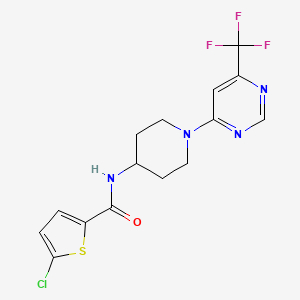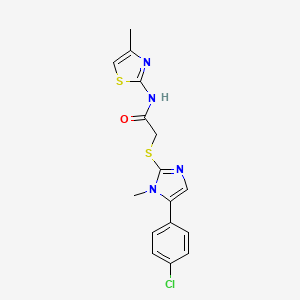
1-(3,5-Dinitrobenzoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dinitrobenzoyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring bonded to a 3,5-dinitrobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dinitrobenzoyl)piperidine typically involves the reaction of piperidine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dinitrobenzoyl)piperidine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Potassium permanganate, water or acetone as solvent.
Major Products
Reduction: 1-(3,5-Diaminobenzoyl)piperidine.
Substitution: Various substituted benzoyl piperidine derivatives.
Oxidation: Piperidone derivatives.
Applications De Recherche Scientifique
1-(3,5-Dinitrobenzoyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dinitrobenzoyl)piperidine is primarily related to its ability to interact with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring can also interact with receptors and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-Diaminobenzoyl)piperidine: Similar structure but with amino groups instead of nitro groups.
1-Benzoylpiperidine: Lacks the nitro groups, making it less reactive.
3,5-Dinitrobenzoic acid: Contains the same nitrobenzoyl group but lacks the piperidine ring.
Uniqueness
1-(3,5-Dinitrobenzoyl)piperidine is unique due to the presence of both the piperidine ring and the 3,5-dinitrobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(3,5-dinitrophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-12(13-4-2-1-3-5-13)9-6-10(14(17)18)8-11(7-9)15(19)20/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDIZVYVZUAMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate](/img/structure/B2869380.png)
![N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B2869381.png)


![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2869384.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2869386.png)
![2-(Methoxymethyl)-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-4-carboxamide](/img/structure/B2869388.png)

![(2-Tert-butyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-(7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2869392.png)



![N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869401.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)
